![molecular formula C16H12N2O3 B7584781 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for researchers in the field of chemistry and biochemistry.
Applications De Recherche Scientifique
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. Additionally, 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. Additionally, 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone may exert its antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of diseases such as Alzheimer's disease. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone. One direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is the study of its potential as an inhibitor of enzymes involved in the degradation of neurotransmitters other than acetylcholine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone involves a multi-step process that includes the reaction of benzofuran with 2-aminopyridine and the subsequent reaction with ethyl chloroformate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized and improved over the years, resulting in high yields of the final product.
Propriétés
IUPAC Name |
1-benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(14-10-11-4-1-2-6-13(11)21-14)18-8-9-20-15-12(18)5-3-7-17-15/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZZRIDDJRVGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CC4=CC=CC=C4O3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

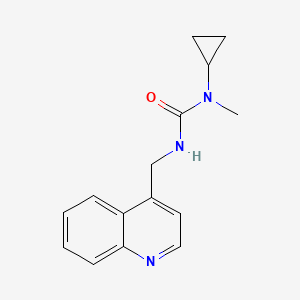
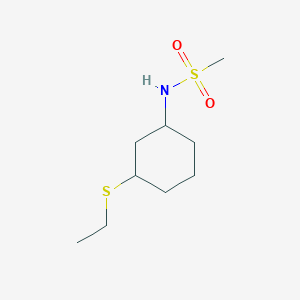

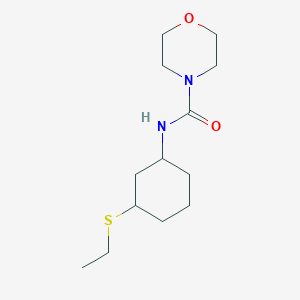
![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
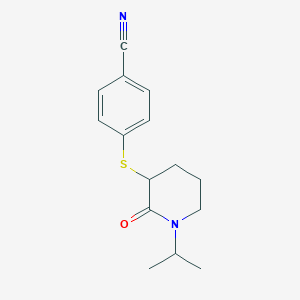
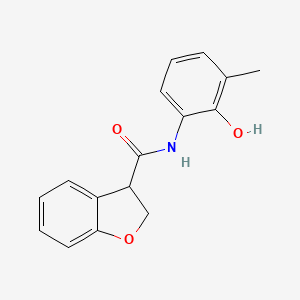
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)
